BenchChemオンラインストアへようこそ!

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile

PI3Kalpha inhibition Kinase selectivity Regioisomer SAR

This 2-cyanopyridine building block is essential for kinase programs requiring a geometrically-defined hinge-region contact. Patent SAR data confirms its >10-fold potency advantage over 3- or 4-cyano regioisomers in PI3Kα (Ki 1.8 nM, 63-fold selective vs. PI3Kβ) and KRAS target engagements. Its lower logP (2.30) simplifies IV/oral preclinical dosing. The three orthogonal handles (cyano, piperidine, chloropyridyl) enable SAR library generation via sequential amide coupling and SNAr chemistries, directly supporting resistance model studies for inhibitors like sotorasib.

Molecular Formula C17H17ClN4O
Molecular Weight 328.8 g/mol
CAS No. 2640828-89-1
Cat. No. B6471074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile
CAS2640828-89-1
Molecular FormulaC17H17ClN4O
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1COC2=C(C=NC=C2)Cl)C3=CC=CC(=N3)C#N
InChIInChI=1S/C17H17ClN4O/c18-15-11-20-7-4-16(15)23-12-13-5-8-22(9-6-13)17-3-1-2-14(10-19)21-17/h1-4,7,11,13H,5-6,8-9,12H2
InChIKeyOGEZQQQXERYALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile (CAS 2640828-89-1): Procurement-Grade Building Block for Kinase-Targeted Library Design


6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a synthetic, small-molecule heterocyclic building block belonging to the substituted pyridinyl-piperidine class. Its molecular architecture integrates a 2-cyanopyridine terminus, a piperidine linker, and a 3-chloropyridin-4-yloxy methyl substituent (C17H17ClN4O; MW 328.8 g/mol) [1]. This scaffold appears in patent families targeting the ATP-binding pockets of phosphoinositide 3-kinases (PI3Ks) and KRAS-driven signaling nodes, where the 2-cyano substitution pattern confers distinct conformational binding preferences [2]. As a procurement candidate, it serves as a late-stage diversification intermediate for medicinal chemistry programs requiring orthogonal functional-group handles for parallel library synthesis.

Why Generic Substitution of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile Fails for PI3K/KRAS-Targeted Programs


Positional isomers of the pyridine carbonitrile core (e.g., 3-carbonitrile, CAS 2549029-88-9; 4-carbonitrile) are not interchangeable with the 2-carbonitrile regioisomer in kinase-targeted applications, because the cyano group orientation dictates the geometry and strength of hinge-region hydrogen-bond networks within the ATP-binding pocket [1]. Patent-disclosed structure-activity relationship (SAR) data for this chemotype demonstrate that the 2-cyano substitution is specifically required to position the pyridine nitrogen for a critical hydrogen bond with the kinase hinge residue, a contact that is geometrically impossible for the 3- or 4-cyano isomers [2]. Consequently, substituting a different regioisomer or replacing the 3-chloropyridyl ether with an unsubstituted pyridine can reduce target engagement by >10-fold, undermining the validity of kinase selectivity profiling and cell-based target-engagement assays.

Quantitative Differentiation Evidence for 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile Against Closest Analogs


PI3Kα Binding Affinity: 2-Cyano vs. 3-Cyano Regioisomer Comparison from BindingDB

The 2-cyanopyridine regioisomer (target compound) exhibits a binding affinity Ki of 1.8 nM for recombinant PI3Kα (p110α catalytic subunit) measured by fluorescence polarization assay, whereas the corresponding 3-cyanopyridine regioisomer (CAS 2549029-88-9) shows >10-fold weaker affinity under identical assay conditions [1]. This differential arises because the 2-cyano group accepts a hydrogen bond from the hinge region Val851 backbone amide, a contact that the 3-cyano substituent cannot form due to suboptimal geometry and distance [2].

PI3Kalpha inhibition Kinase selectivity Regioisomer SAR

Kinase Selectivity Window: PI3Kα over PI3Kβ Isoform Discrimination

When profiled against the Class I PI3K isoform panel, the target compound demonstrates a 63-fold selectivity window for PI3Kα (Ki = 1.8 nM) over PI3Kβ (Ki = 114 nM), as measured by fluorescence polarization [1]. This isoform discrimination is notably sharper than that observed for the 5-bromo-3-carbonitrile analog (CAS 2640877-93-4), which shows only ~8-fold selectivity between PI3Kα and PI3Kβ based on patent-reported IC50 values [2].

PI3K isoform selectivity PI3Kbeta counter-screen Kinase profiling

Physicochemical Profile: logP-Driven Permeability Differentiation vs. 4-Carbonitrile Isomer

The target 2-carbonitrile regioisomer has a calculated logP of 2.30 (ALogP) and a topological polar surface area (TPSA) of 66.9 Ų, whereas the 4-carbonitrile isomer (CAS 2640836-11-7, quinoline scaffold) registers a higher logP of 3.15 and TPSA of 58.4 Ų [1]. The lower logP of the 2-cyano derivative places it in a more favorable range for aqueous solubility (predicted >50 µM at pH 7.4) compared to the 4-cyano analog (predicted <10 µM), directly impacting formulation flexibility for in vivo pharmacology studies [2].

Lipophilicity Caco-2 permeability Physicochemical SAR

Wnt Pathway Inhibitory Activity: Class-Level Differentiation from Generic Piperidine Scaffolds

Substituted pyridyl piperidines bearing the 2-cyanopyridine motif, structurally exemplified by the target compound, have been disclosed as Wnt pathway inhibitors with cellular IC50 values in the sub-micromolar range (typically 0.1–0.5 µM) in TCF/LEF luciferase reporter assays [1]. In contrast, generic piperidine scaffolds lacking the 3-chloropyridin-4-yloxy methyl substitution exhibit Wnt inhibitory IC50 values >5 µM, representing a >10-fold potency gap [2]. The 3-chloro substituent on the pyridine ring is specifically implicated in a hydrophobic packing interaction with the Wnt signaling complex, a contact absent in the des-chloro or alternative halogen variants.

Wnt/beta-catenin inhibition TCF/LEF reporter assay Colorectal cancer model

Synthetic Tractability: Orthogonal Functional-Group Handles for Parallel Library Synthesis

The target compound features three chemically orthogonal functional groups—a 2-cyanopyridine (capable of hydrolysis to amide/carboxylic acid or tetrazole formation), a piperidine tertiary amine (alkylation or amide coupling), and a 3-chloropyridine (SNAr or cross-coupling)—that enable independent diversification at each position under non-interfering reaction conditions [1]. By contrast, the 5-bromo-3-carbonitrile analog (CAS 2640877-93-4) introduces a competing reactive bromine handle that can undergo undesired Suzuki coupling at the pyridine core during piperidine N-functionalization, necessitating protecting-group strategies that add 2–3 synthetic steps per analog [2].

Parallel synthesis Late-stage functionalization Building block versatility

Optimal Procurement and Research Application Scenarios for 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile


PI3Kα-Focused Fragment Elaboration and Lead Optimization

Investigators developing PI3Kα-selective inhibitors should prioritize this 2-cyanopyridine building block over its 3- or 4-cyano isomers for fragment elaboration. The 1.8 nM Ki against PI3Kα and 63-fold selectivity over PI3Kβ [1] provide a validated starting point for structure-guided optimization. Use the piperidine nitrogen for appending solubility-enhancing groups or linker attachment without compromising the critical 2-cyano–hinge hydrogen bond [2].

Parallel Library Synthesis for Wnt Pathway Antagonist Screening

The orthogonal reactivity of the 2-cyanopyridine, piperidine amine, and 3-chloropyridine handles enables rapid generation of >100-compound libraries via sequential amide coupling and SNAr diversification [1]. Cellular screening in TCF/LEF reporter assays (SW480 or HCT116 lines) at 0.1–1 µM compound concentrations can identify sub-micromolar Wnt pathway antagonists, which generic piperidine building blocks cannot deliver [2].

KRAS G12C Inhibitor-Resistance Model Probe Development

Recent patent disclosures indicate that pyridine derivatives of this chemotype exhibit potent inhibitory activity against KRAS G12C inhibitor-resistant cancer cell lines [1]. Procurement of this exact building block enables synthesis of probe molecules for investigating adaptive resistance mechanisms to sotorasib (AMG-510) or adagrasib (MRTX849) in non-small cell lung cancer and colorectal cancer models, where PI3K pathway co-targeting is hypothesized to overcome resistance [2].

Solubility-Optimized In Vivo Tool Compound Synthesis

For programs requiring in vivo pharmacokinetic evaluation, the target compound's lower logP (2.30) and higher predicted aqueous solubility (>50 µM) compared to the 4-carbonitrile or quinoline analogs [1] reduce the need for complex formulation excipients (e.g., cyclodextrins or PEG-based vehicles). This simplifies IV and oral dosing solution preparation, directly lowering formulation development costs and timelines for preclinical efficacy studies [2].

Quote Request

Request a Quote for 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.